molecular formula C5H11N3OS B6251069 1,3-diethyl-3-nitrosothiourea CAS No. 79645-03-7

1,3-diethyl-3-nitrosothiourea

Cat. No.: B6251069
CAS No.: 79645-03-7
M. Wt: 161.2
InChI Key:
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Description

1,3-diethyl-3-nitrosothiourea is an organosulfur compound with the molecular formula C5H11N3OS It is a derivative of thiourea, where the thiourea core is modified with nitroso and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-diethyl-3-nitrosothiourea can be synthesized through the reaction of diethylamine with carbon disulfide, followed by nitrosation. The general synthetic route involves the following steps:

    Formation of diethylthiourea: Diethylamine reacts with carbon disulfide to form diethylthiourea.

    Nitrosation: Diethylthiourea is then treated with a nitrosating agent, such as sodium nitrite in the presence of an acid, to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-diethyl-3-nitrosothiourea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction can lead to the formation of amines or other reduced sulfur compounds.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitroso group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or reduced sulfur compounds.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1,3-diethyl-3-nitrosothiourea has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the production of dyes, rubber accelerators, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-diethyl-3-nitrosothiourea involves its interaction with biological molecules, particularly proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound, thiourea, lacks the nitroso and ethyl groups but shares the core structure.

    1,3-diethylthiourea: Similar to 1,3-diethyl-3-nitrosothiourea but without the nitroso group.

    1,3-dimethyl-3-nitrosothiourea: Similar structure but with methyl groups instead of ethyl groups.

Uniqueness

This compound is unique due to the presence of both nitroso and ethyl groups, which confer distinct chemical reactivity and biological activity. The nitroso group enhances its ability to form stable complexes with metal ions and interact with biological molecules, making it a valuable compound in various research applications .

Properties

CAS No.

79645-03-7

Molecular Formula

C5H11N3OS

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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